

ethyl oxazole-5-carboxylate spectroscopic data analysis

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Compound of Interest

Compound Name: *Ethyl oxazole-5-carboxylate*

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An In-depth Technical Guide to the Spectroscopic Data Analysis of Ethyl 5-Oxazolecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-oxazolecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth examination of the principles and practical application of ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and characterization of this molecule. By synthesizing theoretical underpinnings with field-proven insights, this guide explains the causality behind experimental choices and demonstrates how an integrated spectroscopic approach forms a self-validating system for compound verification. Detailed experimental protocols, data interpretation, and visual aids are provided to empower scientists in their analytical workflows.

Molecular Structure: Ethyl 5-Oxazolecarboxylate

Ethyl 5-oxazolecarboxylate ($\text{C}_6\text{H}_7\text{NO}_3$, Molecular Weight: 141.12 g/mol) is comprised of a five-membered oxazole ring substituted at the 5-position with an ethyl carboxylate group. The unique electronic environment of the aromatic oxazole ring and the ester functionality gives rise to a distinct spectroscopic fingerprint, which we will dissect in the subsequent sections.

Caption: Molecular Structure of Ethyl 5-Oxazolecarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Experimental Causality

Proton NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). For a molecule like ethyl 5-oxazolecarboxylate, the chemical shifts (δ) are highly influenced by the electronic effects of the oxazole ring (an electron-withdrawing aromatic system) and the ester group. The $n+1$ rule is a predictive tool used to determine the multiplicity of a signal, where ' n ' is the number of equivalent protons on adjacent carbons.[\[1\]](#)

Experimental Protocol: ¹H NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of ethyl 5-oxazolecarboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl_3 is a common first choice for its ability to dissolve a wide range of organic compounds.[\[1\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate calibration of the chemical shift scale.[\[1\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
 - Integrate the peaks to determine the relative proton ratios.

Data Interpretation and Discussion

The ^1H NMR spectrum of ethyl 5-oxazolecarboxylate is expected to show four distinct signals corresponding to the four unique proton environments.

- **Oxazole Ring Protons (H-2 and H-4):** The oxazole ring contains two protons directly attached to carbon atoms, H-2 and H-4. Due to the aromatic and electron-withdrawing nature of the ring, these protons are significantly deshielded and appear far downfield as sharp singlets, as they have no adjacent protons to couple with. The proton at the C-2 position is typically the most downfield due to its proximity to both the ring oxygen and nitrogen.
- **Ethyl Ester Protons (-OCH₂CH₃):** The ethyl group gives rise to two signals:
 - A quartet corresponding to the methylene protons (-OCH₂-). These protons are adjacent to the three protons of the methyl group (n=3), resulting in a splitting pattern of $n+1 = 4$ peaks (a quartet). Their chemical shift is downfield (around 3.7-4.1 ppm) due to the deshielding effect of the adjacent ester oxygen.[2][3]
 - A triplet corresponding to the methyl protons (-CH₃). These protons are adjacent to the two protons of the methylene group (n=2), resulting in a splitting pattern of $n+1 = 3$ peaks (a triplet). This signal appears further upfield.[3][4]

Data Summary: ^1H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.4	Singlet	1H	H-2 (Oxazole)	Deshielded by adjacent O and N atoms in the aromatic ring.
~7.8	Singlet	1H	H-4 (Oxazole)	Deshielded by aromatic ring current.
~4.4	Quartet	2H	-OCH ₂ CH ₃	Deshielded by adjacent oxygen; split by neighboring CH ₃ group.[2]
~1.4	Triplet	3H	-OCH ₂ CH ₃	Shielded relative to other protons; split by neighboring CH ₂ group.[3]

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Experimental Causality

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. Carbons in electron-poor environments (e.g., carbonyls, aromatic carbons attached to heteroatoms) are deshielded and appear at higher chemical shifts (downfield).[5]

Experimental Protocol: ¹³C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of the ^{13}C isotope.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This is the standard method where all ^{13}C - ^1H couplings are removed, resulting in a spectrum where each unique carbon appears as a single line.
 - The spectral width must be set appropriately (e.g., 0-200 ppm) to capture all carbon signals, from the upfield aliphatic carbons to the downfield carbonyl carbon.
 - A greater number of scans is required compared to ^1H NMR to achieve a good signal-to-noise ratio.

Data Interpretation and Discussion

The proton-decoupled ^{13}C NMR spectrum of ethyl 5-oxazolecarboxylate will display six distinct signals, one for each unique carbon atom.

- Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen. It will appear as a singlet at the far downfield end of the spectrum, typically in the 160-175 ppm range.[6]
- Oxazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of the oxazole ring carbons are influenced by the electronegativity of the adjacent heteroatoms and their position within the aromatic system.[5]
 - C-2: Flanked by oxygen and nitrogen, C-2 is highly deshielded.
 - C-5: Attached to the ester group and the ring oxygen, C-5 is also significantly deshielded.
 - C-4: Typically appears at a lower chemical shift compared to C-2 and C-5.
- Ethyl Group Carbons (-OCH₂CH₃):

- The methylene carbon (-CH₂-) is directly attached to the electronegative oxygen atom and will be more deshielded than the methyl carbon.
- The methyl carbon (-CH₃) is the most shielded carbon and will appear at the far upfield end of the spectrum.

Data Summary: ¹³C NMR

Chemical Shift (δ , ppm)	Assignment	Rationale
~160	C=O (Ester)	Highly deshielded due to double bond to oxygen.
~152	C-2 (Oxazole)	Deshielded by adjacent O and N atoms. ^[5]
~145	C-4 (Oxazole)	Aromatic carbon adjacent to nitrogen.
~135	C-5 (Oxazole)	Aromatic carbon attached to the ester substituent and ring oxygen.
~61	-OCH ₂ CH ₃	Deshielded by attachment to electronegative oxygen.
~14	-OCH ₂ CH ₃	Aliphatic carbon, most shielded in the molecule.

Note: Data is interpreted based on typical chemical shifts for oxazole and ester functionalities.
^[5]^[6]

Infrared (IR) Spectroscopy

Core Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). This makes IR spectroscopy an excellent tool for identifying the presence or absence of key functional groups.^[7] For ethyl 5-

oxazolecarboxylate, the most prominent features will be from the ester and the aromatic oxazole ring.

Experimental Protocol: IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Ensure good contact between the sample and the crystal. This method is fast, requires minimal sample, and is non-destructive.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
 - Record the sample spectrum over the typical mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).
 - The final spectrum is presented as percent transmittance (%T) versus wavenumber (cm^{-1}).

Data Interpretation and Discussion

The IR spectrum provides a functional group fingerprint of the molecule.

- C=O Stretch (Ester): The most intense and easily identifiable peak in the spectrum will be the carbonyl stretch of the ester group. For an aliphatic ester, this appears as a strong, sharp absorption band in the range of $1750\text{-}1735\text{ cm}^{-1}$.^[2]
- C-O Stretches (Ester): Two distinct C-O stretching vibrations are expected for the ester group, typically appearing in the $1300\text{-}1000\text{ cm}^{-1}$ region.^[2]
- C=N and C=C Stretches (Oxazole Ring): The aromatic oxazole ring will exhibit C=N and C=C stretching vibrations. These typically appear as medium to weak bands in the $1650\text{-}1450\text{ cm}^{-1}$ region.

- C-H Stretches:
 - Aromatic C-H Stretch: The C-H bonds on the oxazole ring will show stretching vibrations slightly above 3000 cm^{-1} (typically 3100-3000 cm^{-1}).[7]
 - Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm^{-1} (typically 2980-2850 cm^{-1}).

Data Summary: IR Spectroscopy

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~3120	Weak-Medium	C-H Stretch	Aromatic (Oxazole)
~2980	Medium	C-H Stretch	Aliphatic (Ethyl)
~1740	Strong, Sharp	C=O Stretch	Ester
~1600-1450	Medium-Weak	C=C, C=N Stretches	Aromatic (Oxazole)
~1250, ~1100	Strong	C-O Stretches	Ester

Mass Spectrometry (MS) Core Principles & Experimental Causality

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and form a molecular ion ($\text{M}^{+\bullet}$). This high-energy molecular ion is often unstable and undergoes fragmentation into smaller, charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative ion abundance versus m/z . The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing crucial information about the molecule's structure and connectivity.[8]

Experimental Protocol: EI-MS

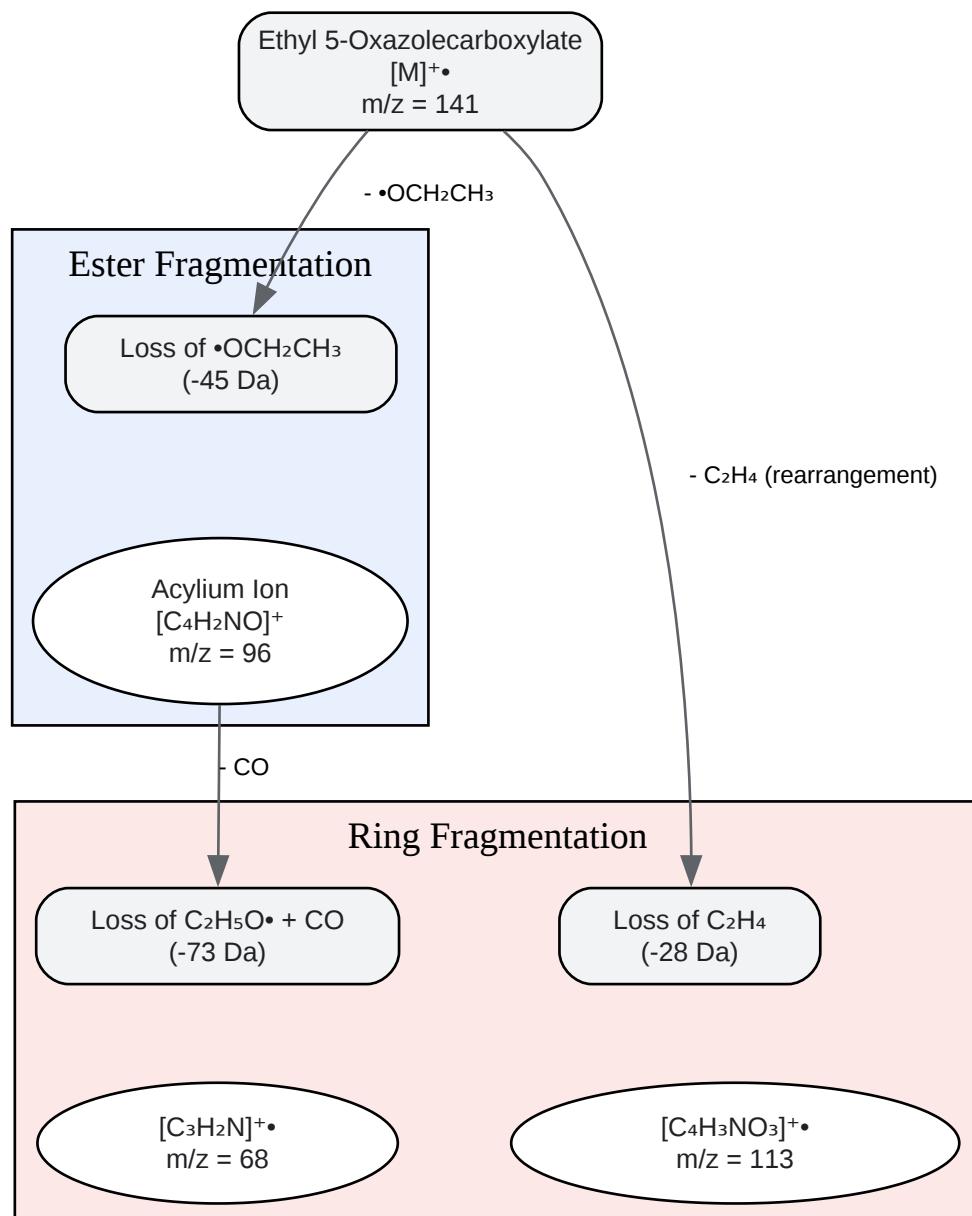
- Sample Introduction: Inject a very small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the instrument, often via a Gas

Chromatography (GC) system or a direct insertion probe. The sample is vaporized in a high-vacuum source.

- Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, leading to ionization and fragmentation.
- Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them according to their m/z ratio.
- Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Data Interpretation and Discussion

- Molecular Ion ($M^{+\bullet}$): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For ethyl 5-oxazolecarboxylate ($C_6H_7NO_3$), this peak will be observed at $m/z = 141$. Its presence is critical for confirming the molecular weight.
- Key Fragmentation Pathways: The fragmentation pattern is a composite of cleavages characteristic of both the ethyl ester and the oxazole ring.
 - Ester Fragmentation: Esters undergo characteristic cleavages next to the carbonyl group. [9]
 - Loss of Ethoxy Radical ($\bullet OCH_2CH_3$): Cleavage of the C-O single bond results in the formation of an acylium ion at $m/z = 96$ ($[M - 45]^+$).
 - Loss of Ethylene (C_2H_4) via McLafferty Rearrangement: If a gamma-hydrogen is available, this is a common pathway. However, in this specific structure, a classical McLafferty rearrangement is not possible.
 - Loss of the Ester Group: Cleavage can also result in the loss of the entire $-COOEt$ group.
 - Oxazole Ring Fragmentation: Oxazole rings can fragment through complex rearrangements. A common initial step is the loss of CO, followed by the loss of HCN or related fragments.[10] The introduction of a substituent significantly influences the fragmentation pattern.[10]



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Caption: Proposed EI-MS Fragmentation of Ethyl 5-Oxazolecarboxylate.

Data Summary: Mass Spectrometry

m/z	Proposed Fragment Ion	Identity
141	$[\text{C}_6\text{H}_7\text{NO}_3]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
113	$[\text{C}_4\text{H}_3\text{NO}_3]^{+\bullet}$	$[\text{M} - \text{C}_2\text{H}_4]^{+\bullet}$ (from ethyl group)
96	$[\text{C}_4\text{H}_2\text{NO}]^+$	$[\text{M} - \bullet\text{OC}_2\text{H}_5]^+$
68	$[\text{C}_3\text{H}_2\text{N}]^{+\bullet}$	$[\text{M} - \bullet\text{OC}_2\text{H}_5 - \text{CO}]^+$

Integrated Spectroscopic Analysis: A Self-Validating System

No single analytical technique can unambiguously determine a chemical structure with absolute certainty. The true power of spectroscopic analysis lies in the integration of multiple, orthogonal techniques.

- MS provides the molecular weight (m/z 141) and key structural fragments.
- IR confirms the presence of essential functional groups: an ester (C=O at $\sim 1740 \text{ cm}^{-1}$) and an aromatic system ($\text{C-H} > 3000 \text{ cm}^{-1}$, C=C/C=N at $\sim 1600\text{-}1450 \text{ cm}^{-1}$).
- ^{13}C NMR confirms the carbon count (6 unique signals) and types: a carbonyl ($\sim 160 \text{ ppm}$), three aromatic carbons, and two aliphatic carbons, consistent with the proposed structure.
- ^1H NMR provides the final, detailed proof. It confirms the proton count, the presence of an ethyl group (a quartet and a triplet with a 2:3 integration ratio), and two isolated aromatic protons (two singlets), perfectly matching the structure of ethyl 5-oxazolecarboxylate.

Each piece of data corroborates the others, creating a self-validating and trustworthy conclusion. The fragments suggested by MS are consistent with the functional groups identified by IR, and the carbon and proton environments detected by NMR align perfectly with the overall structure. This integrated approach is the cornerstone of modern chemical analysis and is essential for ensuring scientific integrity in research and development.

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